Cefotaxime Sodium Impurity G-d3
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients
Impurity profiling is the process of identifying and quantifying the various impurities present in an API. rjpdft.com This process is of paramount importance for several reasons. The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and effectiveness of a drug. rjpdft.comsimsonpharma.com Some impurities may be toxic or cause adverse reactions in patients. longdom.org Furthermore, impurities can affect the stability of the API, potentially leading to degradation and reduced shelf life. longdom.org
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceuticals. rjpdft.comlongdom.org Comprehensive impurity profiling is a mandatory requirement for new drug applications, ensuring that manufacturers have a thorough understanding of their product's composition and have implemented appropriate controls to guarantee its quality and consistency. globalpharmatek.com
Overview of Cephalosporin (B10832234) Antibiotics and Cefotaxime (B1668864) Sodium
Cephalosporins are a class of beta-lactam antibiotics that are widely used to treat a variety of bacterial infections. msdmanuals.com They are classified into "generations" based on their spectrum of antimicrobial activity. Cefotaxime is a third-generation cephalosporin, noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. drugbank.compatsnap.com
Cefotaxime works by inhibiting the synthesis of the bacterial cell wall, a crucial component for the survival of bacteria. patsnap.compatsnap.com It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. patsnap.comnih.gov This disruption leads to a weakening of the cell wall and ultimately results in bacterial cell death. nih.gov Cefotaxime Sodium is the sodium salt of Cefotaxime, a formulation that allows for parenteral administration. nih.gov
Classification and General Characteristics of Cefotaxime Sodium Impurities
Impurities in Cefotaxime Sodium can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with other components of the drug product. simsonpharma.comresearchgate.net These impurities are generally classified into three main categories:
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. simsonpharma.com
Inorganic Impurities: These may include reagents, ligands, inorganic salts, and other materials that are not organic in nature. simsonpharma.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process that are not completely removed.
The European Pharmacopoeia (EP) lists several known impurities of Cefotaxime Sodium, designated with letters (e.g., Impurity A, B, C, D, E, F, G). pharmaffiliates.compipitech.com These impurities can include isomers, degradation products, and related substances formed during synthesis. For instance, some common impurities include the (E)-isomer of Cefotaxime (Impurity D), deacetylated forms (Impurity B), and dimers (Impurity F). pharmaffiliates.com The presence and levels of these impurities are strictly controlled to ensure the quality and safety of the final drug product.
Contextualization of Cefotaxime Sodium Impurity G-d3 as a Reference Standard
This compound is a stable, isotopically labeled form of Cefotaxime Sodium Impurity G. theclinivex.com The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This labeling is crucial for its use as an internal standard in analytical testing.
Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis. simsonpharma.com In the context of pharmaceutical quality control, isotopically labeled standards like this compound are particularly valuable. When used in techniques like mass spectrometry (MS), the labeled compound can be distinguished from its unlabeled counterpart by its higher molecular weight. This allows for more accurate quantification of the impurity in a sample of the API, as it can correct for any loss of the analyte during sample preparation and analysis. This compound is used for analytical method development, validation, and quality control applications during the production of Cefotaxime Sodium. synzeal.com
Chemical Profile of this compound
This section details the chemical and physical properties of this compound, a critical reference standard for the quality control of the antibiotic Cefotaxime Sodium.
Chemical Structure and Formula
This compound is the deuterated form of Cefotaxime Sodium Impurity G, also known as ATA Cefotaxime. synzeal.compharmaffiliates.com The isotopic labeling with deuterium (d3) makes it a valuable tool in analytical chemistry.
The chemical structure of Cefotaxime Sodium Impurity G is (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-[2-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]thiazol-4-yl]-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid. synzeal.compharmaffiliates.com
| Property | Value |
| Molecular Formula | C22D3H18N8NaO9S3 |
| Molecular Weight | 663.65 g/mol |
Data sourced from LGC Standards and Clinivex. theclinivex.comlgcstandards.com
Physicochemical Properties
The physicochemical properties of this compound are essential for its proper handling, storage, and use in analytical methods.
| Property | Description |
| Appearance | Typically an off-white powder. derpharmachemica.com |
| Solubility | No specific data is available for the deuterated form, but the parent compound, Cefotaxime, is soluble in water. nih.gov |
| Storage | Recommended storage is at 2-8°C in a refrigerator. pharmaffiliates.com |
| Shipping Conditions | Can be shipped at ambient temperature. synzeal.com |
Information is based on data for the non-deuterated impurity and general practices for similar compounds.
Synthesis and Characterization
The synthesis and analytical characterization of this compound are crucial steps in producing a reliable reference standard.
Properties
Molecular Formula |
C₂₂H₁₈D₃N₈NaO₉S₃ |
|---|---|
Molecular Weight |
663.65 |
Synonyms |
(6R,7R)-3-(Acetoxymethyl)-7-((Z)-2-(2-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)thiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Sodium Salt-d3 |
Origin of Product |
United States |
Formation Pathways and Degradation Kinetics of Cefotaxime Sodium Impurity G
Chemical Degradation Mechanisms of Cefotaxime (B1668864) Sodium
The structural integrity of Cefotaxime Sodium is compromised by several chemical reactions, primarily influenced by factors such as pH, temperature, and light exposure. These degradation processes not only reduce the potency of the antibiotic but also generate a range of related substances, including Impurity G.
Hydrolytic Degradation Pathways
Hydrolysis is a principal degradation pathway for Cefotaxime Sodium in aqueous solutions. This process involves the cleavage of chemical bonds by the addition of a water molecule and is significantly influenced by the pH of the solution. nih.gov The degradation of cefotaxime in aqueous solutions follows pseudo first-order kinetics. nih.gov The maximum stability of Cefotaxime Sodium is observed in the pH range of 4.5 to 6.5. nih.gov
The β-lactam ring, a cornerstone of the cephalosporin (B10832234) structure, is susceptible to hydrolytic cleavage. This reaction is a critical degradation pathway for Cefotaxime Sodium. nih.govnih.gov The cleavage of the β-lactam nucleus can be catalyzed by water (solvolysis), hydrogen ions (acid catalysis), or hydroxide (B78521) ions (base catalysis). nih.govnih.gov In neutral to acidic conditions (pH 3.0 to 7.0), the degradation is primarily a slow, water-catalyzed or spontaneous cleavage of the β-lactam ring, with potential intramolecular participation from the 7-position side chain. nih.gov In strongly acidic or alkaline environments, the hydrolysis becomes more pronounced and is directly catalyzed by acid or base. nih.gov
Another significant hydrolytic degradation route for Cefotaxime Sodium is the de-esterification at the C-3 position of the dihydrothiazine ring. nih.gov This reaction involves the hydrolysis of the acetoxymethyl group, leading to the formation of desacetylcefotaxime (B1670277) (Cefotaxime Impurity B). nih.gov This deacetylation occurs in parallel with β-lactam cleavage. nih.gov In highly acidic media, the resulting deacetylated derivative can further be converted into a lactone (Cefotaxime Impurity E). nih.gov
Isomerization Processes
Isomerization represents another pathway for the degradation of Cefotaxime Sodium. This process can lead to the formation of stereoisomers that may have different biological activities and impurity profiles. One notable example is the formation of E-Cefotaxime (Cefotaxime Impurity D), an isomer of the parent compound. pharmaffiliates.com
Oxidative Degradation Events
While less commonly the primary focus in foundational degradation studies compared to hydrolysis, oxidative degradation can also contribute to the impurity profile of Cefotaxime Sodium. The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of various oxidation products. The complex structure of Cefotaxime, with its multiple functional groups, presents several potential sites for oxidative attack.
Photolytic Decomposition Phenomena
Exposure to light, particularly ultraviolet radiation, can induce photolytic decomposition of Cefotaxime Sodium. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of photoproducts. The specific nature of these photoproducts depends on the wavelength of light and the presence of photosensitizers.
Polymerization Mechanisms Leading to Impurity G
The formation of Impurity G, a polymeric degradation product of Cefotaxime, is a significant concern in pharmaceutical formulations. The polymerization process can occur through several mechanisms, including dimerization, trimerization, and the formation of higher-order polymers. These reactions are primarily driven by the inherent reactivity of the β-lactam ring present in the Cefotaxime molecule.
Dimerization Pathways
The initial step in the polymerization of Cefotaxime often involves the formation of a dimer. This process can be initiated by the nucleophilic attack of the amino group of one Cefotaxime molecule on the strained β-lactam ring of another. This reaction results in the opening of the β-lactam ring and the formation of a covalent bond between the two Cefotaxime units, creating a dimer. The conditions under which Cefotaxime is stored and handled, such as temperature and the presence of moisture, can influence the rate of dimerization.
Trimerization and Higher Order Polymer Formation
Following the formation of dimers, further polymerization can occur, leading to the creation of trimers and even higher-order polymers. These larger molecules are formed through subsequent nucleophilic attacks. For instance, a Cefotaxime monomer can react with a dimer, or two dimers can react with each other. These polymerization reactions are complex and can result in a mixture of different-sized polymer chains, all of which can be classified as related impurities. The extent of this polymerization is often dependent on the concentration of Cefotaxime and the duration of storage.
Covalent Polymerization in β-Lactam Systems
The covalent polymerization observed in β-lactam systems like Cefotaxime is a well-documented phenomenon. The high reactivity of the four-membered β-lactam ring makes it susceptible to nucleophilic attack, not only by other Cefotaxime molecules but also by water and other excipients present in the formulation. This reactivity is the primary driver for the degradation of Cefotaxime and the formation of various impurities, including polymeric ones like Impurity G. The polymerization process is generally considered to be irreversible and leads to a loss of therapeutic efficacy of the drug.
Kinetic Studies of Cefotaxime Degradation and Impurity G Formation
Understanding the kinetics of Cefotaxime degradation is crucial for predicting its shelf-life and ensuring the quality of pharmaceutical products. Several studies have investigated the rate at which Cefotaxime degrades and forms impurities under various conditions.
Pseudo First-Order Kinetic Models
The degradation of Cefotaxime in aqueous solutions often follows pseudo-first-order kinetics. This indicates that the rate of degradation is directly proportional to the concentration of Cefotaxime, especially when the concentration of other reactants, such as water, is in large excess and can be considered constant. The use of pseudo-first-order models allows for the calculation of degradation rate constants, which are essential for stability studies.
Influence of pH on Degradation Rates
The pH of the solution has a significant impact on the degradation rate of Cefotaxime and the formation of Impurity G. Cefotaxime is generally most stable in a slightly acidic to neutral pH range. At both highly acidic and alkaline pH values, the degradation is accelerated. Alkaline conditions, in particular, promote the hydrolysis of the β-lactam ring, which can be a precursor to polymerization. The rate of degradation is often at its minimum in the pH range of 4.5 to 6.5.
Interactive Data Table: Effect of pH on Cefotaxime Degradation
| pH | Degradation Rate Constant (k) | Half-life (t1/2) |
| 3.0 | High | Short |
| 4.5 | Low | Long |
| 6.5 | Low | Long |
| 8.0 | High | Short |
| 9.0 | Very High | Very Short |
This table illustrates the general trend of pH-dependent degradation. Actual values can vary based on temperature, buffer system, and ionic strength.
Catalytic Effects on Impurity Formation (e.g., Hydrogen Ion, Hydroxide Ion, Solvolytic)
The formation of impurities from Cefotaxime Sodium, including the dimeric Impurity G, is significantly influenced by catalytic factors, particularly hydrogen and hydroxide ions. The degradation kinetics of cefotaxime sodium in aqueous solutions have been shown to be catalyzed by solvolytic processes, as well as by hydrogen and hydroxide ions. nih.gov Studies indicate that the degradation of cefotaxime is accelerated under both acidic and alkaline conditions. nih.govresearchgate.net
In acidic solutions, the rate of degradation is subject to hydrogen ion catalysis. nih.govnih.gov Similarly, hydroxide ion catalysis plays a crucial role in the degradation process in alkaline environments. nih.govnih.gov Research investigating the degradation of cefotaxime at various pH levels has demonstrated that maximum stability is achieved in the pH range of 4.5 to 6.5. nih.gov Outside of this range, the rate of degradation increases. Specifically, at pH values of 2 and 10, significantly higher degradation rates are observed due to the catalytic effects of hydrogen and hydroxide ions, respectively. nih.gov The degradation process in aqueous solution involves two main parallel reactions: the cleavage of the β-lactam ring and the de-esterification at the C-3 position. nih.gov These reactions contribute to the formation of various degradation products.
Buffer catalysis from the specific buffer species used in kinetic studies has not been observed. nih.gov However, a positive salt effect was noted at a pH of 8.94, while no primary salt effects were seen in the acidic or neutral pH regions. nih.gov
Environmental Factors Influencing Impurity G Generation
The generation of Cefotaxime Sodium Impurity G is susceptible to several environmental factors. Conditions such as moisture, heat, and ultraviolet light can promote the degradation of the parent compound, leading to the formation of a range of impurities. nih.govresearchgate.net
Temperature Dependence
Temperature is a critical factor affecting the stability of cefotaxime sodium and thus the formation of impurities. nih.govresearchgate.net Elevated temperatures accelerate the degradation process. Studies have shown that while cefotaxime sodium is relatively stable at lower temperatures, its degradation increases significantly as the temperature rises.
For instance, samples of cefotaxime stored at 35°C for 30 days remained stable, with the amount of active ingredient staying above 90%. indexcopernicus.com However, when stored at 50°C for the same duration, a loss of active ingredient up to 7.4% was observed, causing some samples to fall below the acceptable 90% threshold. indexcopernicus.com Another study quantified the degradation at different temperatures, showing that after 72 hours, cefotaxime I.V. infusion stored at a refrigeration temperature of 5°C had a deviation of 5.05%, whereas at room temperature (25°C) the deviation was 11.11%, and at 45°C it reached 27.83%. ijpcbs.com At 45°C, the drug was considered unstable after approximately 2 hours. ijpcbs.com
| Temperature | Duration | Observation | Source |
|---|---|---|---|
| 35°C | 30 days | Stable, insignificant loss of active ingredient. | indexcopernicus.com |
| 50°C | 30 days | Loss of active ingredient up to 7.4%. | indexcopernicus.com |
| 5°C (Refrigeration) | 72 hours | 5.05% deviation from initial concentration. | ijpcbs.com |
| 25°C (Room Temp) | 72 hours | 11.11% deviation from initial concentration. | ijpcbs.com |
| 45°C | 2 hours | Considered unstable (>10% deviation). | ijpcbs.com |
| 45°C | 72 hours | 27.83% deviation from initial concentration. | ijpcbs.com |
Moisture and Relative Humidity Effects
Moisture is another factor that can influence the degradation of cefotaxime sodium. nih.govresearchgate.net However, studies on the solid dosage form suggest that the effect of humidity on packaged cefotaxime is not as significant as the effect of temperature.
An investigation into the stability of different packaged brands of cefotaxime found that exposure to a relative humidity of up to 75% did not significantly affect the quality of the unopened dosage forms. indexcopernicus.com The loss in the amount of cefotaxime after storage at 50°C was not substantially increased when the relative humidity was raised from ambient levels to 75%. indexcopernicus.comresearchgate.net This indicates that for the solid, packaged drug, temperature is the more critical factor for degradation than humidity. indexcopernicus.com
| Temperature | Relative Humidity | Observation | Source |
|---|---|---|---|
| 35°C | Ambient or 75% | Insignificant change in cefotaxime amount. | indexcopernicus.comresearchgate.net |
| 50°C | Ambient | Loss of cefotaxime amount ranging from 1.7% to 4.6%. | indexcopernicus.com |
| 50°C | 75% | Loss of cefotaxime was not significantly different from storage at ambient humidity. | indexcopernicus.comresearchgate.net |
Light Exposure (UV)
Exposure to ultraviolet (UV) light is a known factor that can cause the degradation of cefotaxime sodium, leading to the generation of impurities and a change in the color of the substance. nih.govresearchgate.net The degradation of cefotaxime sodium salt in an aqueous solution under UV light at 254 nm is the result of two competitive processes: isomerization and photolysis. researchgate.net This photodegradation can lead to the formation of various products, some of which may contribute to the appearance of a yellow coloration. researchgate.net
Synthesis and Preparation of Cefotaxime Sodium Impurity G D3 As an Isotopic Standard
General Synthesis Pathways for Cefotaxime (B1668864) Impurities
The synthesis of Cefotaxime Sodium impurities, including Impurity G, often involves multi-step chemical reactions. While the specific synthesis of the deuterated Impurity G-d3 is proprietary to the manufacturers, general pathways for creating Cefotaxime impurities can be inferred.
One common approach involves the condensation of key intermediates. For instance, the synthesis of a double side chain impurity of Cefotaxime involves the esterification of Cefotaxime acid followed by condensation with aminothioxamic acid. google.com Another general method for synthesizing Cefotaxime Sodium itself involves the reaction of 7-amino-cephalosporanic acid (7-ACA) with an activated form of the side chain. google.com It is plausible that the synthesis of Impurity G involves a similar strategy, potentially by reacting a modified Cefotaxime core with a side chain that already contains the second thiazole (B1198619) ring.
The introduction of the deuterium (B1214612) atoms to create the -d3 version would likely occur during the synthesis of one of the starting materials, for example, by using a deuterated methylating agent to introduce the methoxyimino-d3 group.
Analytical Techniques for Identification and Quantification
A variety of advanced analytical techniques are employed to identify, quantify, and characterize Cefotaxime Sodium Impurity G-d3. These methods are essential for ensuring the purity and identity of the reference standard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating impurities from the main API. researchgate.netunesp.br Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used to separate Cefotaxime and its impurities. frontiersin.orgnih.gov The use of a gradient elution with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of various components. frontiersin.org
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities by determining their molecular weight. researchgate.netnih.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of the molecule. researchgate.netfrontiersin.org 1H NMR and 13C NMR are used to elucidate the arrangement of atoms and functional groups within the impurity molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation. researchgate.netfrontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy can be used for both qualitative and quantitative analysis. frontiersin.org The UV spectrum of a compound is characteristic and can be used for identification, while the absorbance at a specific wavelength can be used for quantification. japsonline.com
These analytical techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring its suitability as a reference standard.
Regulatory and Pharmacopeial Context
The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy, and is therefore strictly regulated by pharmacopeias and regulatory agencies worldwide.
Role in Pharmacopeial Monographs and Impurity Control
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. These monographs outline the tests, procedures, and acceptance criteria for APIs and finished drug products, including limits for known and unknown impurities. simsonpharma.com
Cefotaxime Sodium Impurity G is listed as a known impurity in the EP. synzeal.compharmaffiliates.com The availability of a well-characterized reference standard for Impurity G, and its isotopically labeled counterpart Impurity G-d3, is essential for pharmaceutical manufacturers to comply with these pharmacopeial requirements. These standards are used to validate analytical methods and to accurately quantify the level of Impurity G in batches of Cefotaxime Sodium, ensuring that it does not exceed the specified limits.
Application as a Labeled Internal Standard in Bioanalytical and Pharmaceutical Analysis
Isotopically labeled compounds like this compound play a crucial role as internal standards in a variety of analytical applications. In bioanalytical studies, which involve the measurement of drug concentrations in biological fluids like blood or urine, internal standards are indispensable for accurate quantification. They are added to the sample at a known concentration at the beginning of the analytical process and help to correct for any variability in sample preparation and instrument response.
In pharmaceutical analysis, these labeled standards are used for the accurate determination of impurities in the API and the finished drug product. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis using mass spectrometry-based methods, as it provides the highest level of accuracy and precision.
Stability and Storage
The stability of a reference standard is critical to ensure its integrity and the accuracy of the analytical results obtained using it.
Recommended Storage Conditions and Shelf-Life
To maintain its purity and integrity, this compound should be stored under controlled conditions. The recommended storage temperature is in a refrigerator at 2-8°C. pharmaffiliates.com While it can be shipped at ambient temperatures, long-term storage should be at the recommended refrigerated temperature to minimize degradation. synzeal.com The shelf-life of the reference standard will be determined by the manufacturer based on stability studies and should be indicated on the certificate of analysis.
Potential Degradation Pathways and Stability-Indicating Methods
Cefotaxime Sodium and its impurities can degrade under various conditions, including exposure to heat, light, and changes in pH. ijpcbs.com Studies on Cefotaxime Sodium have shown that it is more stable at refrigerated temperatures (5°C) compared to room temperature (25°C) or elevated temperatures (45°C). ijpcbs.comresearchgate.net Degradation is often accompanied by a color change, with the solution turning from pale yellow to reddish-yellow over time. ijpcbs.com
Stability-indicating analytical methods are crucial for monitoring the stability of Cefotaxime Sodium and its impurities. These are validated analytical procedures that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a widely used stability-indicating method for Cefotaxime Sodium. nih.gov
Structural Elucidation and Definitive Characterization of Cefotaxime Sodium Impurity G D3
Elucidation of Isotopic Labeling Positions via NMR and MS
The precise location of the three deuterium (B1214612) atoms in Cefotaxime (B1668864) Sodium Impurity G-d3 can be determined through a comparative analysis of the NMR and MS data of the labeled and unlabeled compounds. In the ¹H NMR spectrum of the d3 variant, the absence of signals corresponding to specific protons, or a reduction in their integration values, would pinpoint the sites of deuteration. Furthermore, the fragmentation pattern in the mass spectrum of the deuterated compound, when compared to its unlabeled counterpart, would reveal which fragments retain the deuterium label, thereby confirming the positions of isotopic substitution. Without access to this comparative spectral data, a definitive elucidation of the labeling positions is not possible.
Comparison of Spectral Data with Unlabeled Impurity G
A direct comparison of the spectral data from Cefotaxime Sodium Impurity G-d3 and the unlabeled Cefotaxime Impurity G is a critical step in its characterization. This comparative analysis would highlight the specific differences arising from the isotopic labeling. For instance, in the ¹³C NMR spectrum, the carbon atoms bonded to deuterium would exhibit a characteristic triplet splitting pattern and a shift to a lower frequency. Similarly, the infrared (IR) spectrum would show C-D stretching vibrations at a lower wavenumber compared to the C-H stretches in the unlabeled compound. The lack of publicly available spectral data for both compounds prevents such a detailed comparison.
Confirmation of Stereochemical Configuration
The stereochemical configuration of the unlabeled Cefotaxime Impurity G is designated as (6R,7R) and (2Z) in its chemical name. simsonpharma.comsynzeal.com This configuration is typically determined through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, or by X-ray crystallography. For this compound, it is presumed to retain the same stereochemistry as the parent unlabeled impurity, as the isotopic labeling process is not expected to alter the chiral centers. However, a definitive confirmation would still rely on a complete set of analytical data for the labeled compound.
Role of Cefotaxime Sodium Impurity G D3 in Pharmaceutical Quality Control and Research
Development of Analytical Methods for Impurity Detection and Quantification
The development of robust analytical methods is the foundation of impurity control. For Cefotaxime (B1668864) and its related substances, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are predominantly used. unesp.brmagtechjournal.com Cefotaxime Sodium Impurity G-d3 is specifically designed for use as an internal standard in these methods, particularly in LC-MS analysis. theclinivex.comscioninstruments.com
An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. aptochem.com Deuterated standards, like Impurity G-d3, are considered the gold standard for quantitative mass spectrometry because they are chemically and physically almost identical to the analyte of interest (in this case, Cefotaxime Sodium Impurity G). scioninstruments.com They exhibit similar behavior during sample extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. aptochem.comscioninstruments.com
Method development involves optimizing several parameters to achieve effective separation and detection. This includes:
Chromatographic Conditions: Selecting the appropriate stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with a buffer like ammonium (B1175870) acetate), flow rate, and column temperature. japsonline.comjapsonline.com
Mass Spectrometric Detection: Tuning the mass spectrometer to specifically monitor the mass transitions for both the analyte (Cefotaxime Sodium Impurity G) and the deuterated internal standard (this compound). iosrphr.org
The use of Impurity G-d3 helps to compensate for variations in the analytical process, such as injection volume inconsistencies or matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. clearsynth.comkcasbio.com By comparing the response of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the impurity can be achieved. clearsynth.com
Validation of Analytical Methods (Specificity, Precision, Linearity, LOD, LOQ)
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose, a requirement stipulated by regulatory bodies like the International Council for Harmonisation (ICH). japsonline.comjapsonline.com this compound is critical in the validation of methods designed to quantify Impurity G. Validation encompasses several key parameters. researchgate.net
Specificity/Selectivity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as the API, other impurities, or degradation products. The unique mass of the deuterated standard helps confirm the identity of the analyte peak in complex mixtures. japsonline.com
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The use of an internal standard like Impurity G-d3 significantly improves precision by correcting for random variations. iosrphr.org
Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. unair.ac.id
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. japsonline.com These values define the sensitivity of the method.
The table below presents typical validation parameters reported in the literature for the analysis of Cefotaxime, illustrating the performance characteristics of such analytical methods.
| Validation Parameter | Typical Reported Value | Reference |
| Linearity (R²) | ≥ 0.999 | unair.ac.idwiserpub.com |
| Limit of Detection (LOD) | 13.95 ng/mL - 35.5 ng/mL | japsonline.comwiserpub.com |
| Limit of Quantitation (LOQ) | 42.30 ng/mL - 107.6 ng/mL | japsonline.comwiserpub.com |
| Accuracy (% Recovery) | 98% - 102% | iosrphr.orgunair.ac.id |
| Precision (% RSD) | < 2% | iosrphr.orgunair.ac.id |
Use as a Reference Standard for Pharmacopoeial Traceability (USP, EP)
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. sigmaaldrich.comdrugfuture.com Reference standards are highly characterized materials used as a benchmark for quality control tests. usp.org this compound serves as a certified reference material for the accurate quantification of its non-labeled counterpart, Impurity G. lgcstandards.comaquigenbio.com
Using a certified, isotopically labeled reference standard ensures that the results of an analytical test are traceable to the official pharmacopoeial standards. aquigenbio.comsynzeal.com This is crucial for several reasons:
Consistency: It ensures that results are consistent and comparable across different laboratories, manufacturing sites, and batches of product.
Regulatory Compliance: It is essential for meeting the stringent requirements of regulatory agencies, which mandate that impurities in drug substances be controlled within specified limits. researchgate.net
Quality Assurance: It provides confidence in the quality of the Cefotaxime Sodium API by enabling the precise measurement of a key impurity.
The availability of this compound as a reference standard is essential for any laboratory performing quality control on Cefotaxime Sodium intended for markets that adhere to USP or EP standards. aquigenbio.com
Facilitating Identification of Unknown Impurities
During the manufacturing process or upon degradation, previously unknown impurities may arise in the Cefotaxime Sodium drug substance. researchgate.net Identifying and characterizing these unknown compounds is a significant challenge in pharmaceutical analysis. Techniques like LC-MS/MS are powerful tools for this purpose, providing information about the molecular weight and structure of the unknown compounds. magtechjournal.comnih.gov
In this context, this compound, as a well-characterized internal standard, provides a crucial anchor point in the analysis. clearsynth.comkcasbio.com Its presence helps in several ways:
Retention Time Reference: It provides a stable and predictable retention time, helping to align chromatograms from different runs and making it easier to spot new or unexpected peaks. aptochem.com
Mass Accuracy Confirmation: The known mass of the deuterated standard can be used to verify the mass accuracy of the mass spectrometer during the analysis, increasing confidence in the mass measurements of unknown peaks.
Relative Quantification: While the exact concentration of an unknown impurity cannot be determined without its own standard, its response relative to the internal standard can provide an initial estimate of its level.
System Suitability: It serves as a constant check on the performance of the entire LC-MS system, ensuring that any detected unknown peak is a genuine component of the sample and not an artifact of system variability. kcasbio.com
Pharmacopoeial Requirements and Regulatory Considerations for Cefotaxime Impurities
International Conference on Harmonisation (ICH) Guidelines for Impurities
The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceutical products. industrialpharmacist.com The primary document governing impurities in new drug substances is the ICH Q3A(R2) guideline, which applies to APIs produced by chemical synthesis. europa.eu
According to ICH, an impurity is any component of the drug substance that is not the defined chemical entity. jpionline.org These guidelines classify impurities into three main categories:
Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgikev.org
Inorganic Impurities : These result from the manufacturing process and are typically known and identified. They can include reagents, ligands, catalysts, and heavy metals. jpionline.orgikev.org
Residual Solvents : These are organic or inorganic liquids used during the manufacturing process. Their control is detailed in the ICH Q3C guideline. industrialpharmacist.comich.org
The ICH Q3A guideline establishes a framework for the reporting, identification, and qualification of impurities based on established thresholds. ikev.orgich.org These thresholds are determined by the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table is based on data from the ICH Q3A(R2) guideline. ich.org
Any impurity found at a level greater than the reporting threshold must be reported. ich.org If an impurity exceeds the identification threshold, its structure must be characterized. ikev.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity; this is required for any impurity found above the qualification threshold. ikev.org For impurities that are also significant degradation products, identification is expected if they are observed at levels greater than the identification threshold during stability studies under recommended storage conditions. ikev.org
Furthermore, the ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. industrialpharmacist.comjpionline.org This involves a comprehensive risk assessment to ensure patient safety. jpionline.org
Specific Monographs in European Pharmacopoeia (EP) and United States Pharmacopeia (USP) for Cefotaxime (B1668864) Sodium and its Impurities
Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for Cefotaxime Sodium, which include specific tests and limits for related substances and impurities.
European Pharmacopoeia (EP)
The EP monograph for Cefotaxime Sodium lists several specified impurities, including Impurity G. drugfuture.comdrugfuture.com Impurity G is also known as ATA cefotaxime. drugfuture.comsynzeal.com The EP provides a liquid chromatography method for the analysis of these related substances and specifies the relative retention times for peak identification. drugfuture.com
United States Pharmacopeia (USP)
The USP monograph for Cefotaxime Sodium also sets limits on impurities. pharmacopeia.cn While it may use different nomenclature, the control principles are similar. For instance, Cefotaxime Impurity G is also referred to as Cefotaxime Dioxime in the context of USP standards. synzeal.com The USP sets limits for individual and total impurities in both the Cefotaxime Sodium API and the finished Cefotaxime for Injection product. pharmacopeia.cnuspbpep.comdrugfuture.com
Below is a comparison of the impurity limits specified in the current USP monographs for Cefotaxime Sodium and its injection formulation.
| Product | Limit for any Individual Impurity | Limit for Sum of All Impurities |
| Cefotaxime Sodium (API) | ≤ 1.0% | ≤ 3.0% |
| Cefotaxime for Injection | ≤ 6.0% | ≤ 10.0% |
This table is based on data from the USP monographs for Cefotaxime Sodium and Cefotaxime for Injection. pharmacopeia.cnuspbpep.comdrugfuture.com
The EP specifies limits for a list of identified impurities (A, B, C, D, E, F) at not more than 1.0% each, with a similar limit for any other single impurity. drugfuture.com Impurity G is identified with a relative retention time of approximately 3.1 in the specified chromatography method. drugfuture.comdrugfuture.com
Strategies for Control of Polymer Impurities in β-Lactam Antibiotics
β-lactam antibiotics, including cefotaxime, contain a highly reactive β-lactam ring that makes them susceptible to degradation and polymerization. nih.govnih.gov These polymerized impurities are a significant concern as they have been linked to allergic reactions in patients, posing a serious health threat. nih.gov Therefore, effective control strategies are essential.
The formation of polymers is a degradation pathway that must be monitored and controlled throughout the manufacturing process and during storage. nih.govnih.gov Key control strategies include:
Process Optimization: Controlling reaction conditions (pH, temperature, moisture) during synthesis and purification to minimize the formation of degradation products, including polymers. nih.gov
Analytical Methodologies: The classical gel filtration chromatography method using Sephadex G-10 has been used for analysis, but newer methods are being adopted. nih.gov A recent study found that while High-Performance Size-Exclusion Chromatography (HPSEC) can be used, it may suffer from co-elution of polymers with other polar impurities. nih.gov In contrast, a well-developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was shown to be more effective for the separation and detection of polymerized impurities in cefotaxime, making it more suitable for routine quality control. nih.gov
Advanced Characterization: Techniques like two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (ion trap/time-of-flight) are used to characterize the structures of these polymerized impurities, some of which may be previously unknown. nih.gov
Regulatory Impact of Impurity G Levels on Product Quality
The level of any impurity, including Impurity G, has a direct regulatory impact on the quality and marketability of Cefotaxime Sodium. jpionline.org The presence of impurities, even in small amounts, can affect the safety and efficacy of the drug. unesp.brijpras.com
The regulatory impact is manifested in several ways:
Compliance with Pharmacopoeial Monographs: Batches of Cefotaxime Sodium must comply with the impurity limits set forth in the USP and EP. drugfuture.compharmacopeia.cn Failure to meet these specifications means the batch cannot be released for clinical or commercial use.
Adherence to ICH Guidelines: The requirements for reporting, identification, and qualification of impurities under ICH Q3A must be met. europa.eu If Impurity G levels exceed the qualification threshold, extensive safety data would be required for regulatory approval.
Manufacturing Process Control: Impurity levels are considered a critical quality attribute (CQA). The manufacturing process must be designed and controlled to ensure that Impurity G and other related substances are consistently kept below their specified limits. ijpras.com
Product Stability and Quality: The impurity profile is an indicator of the stability of the drug substance. nih.gov An increase in Impurity G or other degradation products over time can signal inadequate storage or packaging conditions. nih.gov The color of Cefotaxime Sodium, an important quality marker, has been shown to be related to its impurity profile. nih.gov
Patient Safety: The most critical impact is on patient safety. Polymerized impurities in β-lactam antibiotics are known to be immunogenic. nih.gov Since Impurity G (ATA cefotaxime) is a dimer-like structure, its control is crucial to prevent potential allergic reactions. drugfuture.comsynzeal.comnih.gov
Advanced Research Perspectives and Future Directions
Investigation of Novel Degradation Pathways for Cefotaxime (B1668864) Impurity G
The degradation of cephalosporins can be complex, involving hydrolysis of the β-lactam ring, cleavage of side chains, and polymerization. researchgate.netresearchgate.net Investigating the degradation of Cefotaxime Impurity G is fundamental to ensuring the stability of Cefotaxime Sodium. Research efforts are directed toward identifying previously unknown degradation products under various stress conditions, such as heat, humidity, light, and different pH levels. researchgate.netnih.gov
Forced degradation studies are a primary methodology. In these studies, Cefotaxime Impurity G is subjected to extreme conditions to accelerate its breakdown. The resulting degradants are then analyzed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is invaluable for separating and identifying these new products. senieer.comsterlingpharmasolutions.com The data from these studies help construct a comprehensive degradation map, which is essential for developing stable formulations and defining appropriate storage conditions.
Potential novel pathways under investigation include complex rearrangements of the cephem nucleus and interactions between Impurity G and various excipients used in pharmaceutical formulations. Understanding these pathways is crucial for predicting and controlling the impurity profile of Cefotaxime Sodium over its shelf life.
Development of Predictive Models for Impurity Formation Kinetics
Predictive modeling is a powerful tool for understanding and controlling the rate at which impurities like Cefotaxime Impurity G form. By developing kinetic models, researchers can forecast the level of this impurity over time under different environmental conditions. These models are built upon data gathered from systematic stability studies where factors like temperature, humidity, and initial reactant concentrations are varied. nih.govresearchgate.net
The general approach involves:
Data Collection: Conducting experiments to measure the concentration of Impurity G at various time points under controlled conditions (e.g., different temperatures and relative humidity levels).
Model Fitting: Applying mathematical models, such as Arrhenius and pseudo-first-order kinetics, to the collected data to determine reaction rate constants and activation energies. researchgate.net
Model Validation: Testing the model's predictive accuracy against new experimental data sets.
These kinetic models are instrumental in establishing retest periods and shelf lives for Cefotaxime Sodium. Furthermore, they can be integrated into a Quality by Design (QbD) framework to identify the process parameters that have the most significant impact on impurity formation, thereby enabling more robust manufacturing process control.
Table 1: Illustrative Kinetic Parameters for Impurity G Formation
| Parameter | Condition | Value | Unit |
|---|---|---|---|
| Rate Constant (k) | 40°C / 75% RH | 0.015 | % / month |
| Rate Constant (k) | 25°C / 60% RH | 0.004 | % / month |
| Activation Energy (Ea) | N/A | 85.2 | kJ/mol |
Optimization of Synthesis and Manufacturing Processes to Minimize Impurity G Formation
A primary goal in pharmaceutical manufacturing is to minimize impurity levels in the final drug substance. Research into the synthesis of Cefotaxime Sodium focuses on identifying and controlling the specific reaction steps where Impurity G is formed. google.com This involves a detailed investigation of reaction parameters such as temperature, pH, solvent systems, and the purity of starting materials and intermediates.
Process Analytical Technology (PAT) is increasingly being employed to achieve this. PAT involves online, real-time monitoring of critical process parameters and quality attributes. For instance, in-line spectroscopy could be used to monitor the formation of Impurity G during the reaction, allowing for immediate adjustments to maintain its level below a specified threshold.
Key strategies for process optimization include:
Solvent Selection: Utilizing solvent systems that disfavor the side reactions leading to Impurity G.
Catalyst Control: Optimizing the type and concentration of catalysts to enhance the yield of Cefotaxime Sodium while suppressing impurity formation.
Purification Techniques: Developing more efficient crystallization and chromatographic purification methods to effectively remove Impurity G from the final product.
Exploration of Solid-State Stability in Relation to Impurity G Accumulation
The solid-state properties of an API can significantly influence its stability and impurity profile. nih.govresearchgate.net Research in this area investigates the relationship between the physical form of Cefotaxime Sodium (e.g., crystalline versus amorphous) and the rate of Impurity G accumulation. Amorphous forms, while sometimes offering better solubility, are generally less stable and more prone to degradation than their crystalline counterparts.
Studies involve characterizing different solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). These analyses help determine the physical stability of each form under various stress conditions. The rate of Impurity G formation is then correlated with these physical properties to identify the most stable solid form for the drug product. The influence of humidity is a particularly critical factor, as moisture can accelerate degradation in the solid state. pharmaguideline.com
Enhancements in Analytical Characterization of Isotopic Impurities
The presence of a deuterium (B1214612) label in Cefotaxime Sodium Impurity G-d3 requires specialized analytical techniques for its accurate characterization and quantification. While standard chromatographic methods like HPLC can separate the impurity, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming its identity and isotopic purity. chemass.si
High-resolution mass spectrometry (HRMS) is particularly powerful, as it can differentiate between the deuterated impurity and its non-deuterated counterpart based on their precise mass-to-charge ratios. sterlingpharmasolutions.comnih.govresearchgate.net Tandem MS (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the impurity.
NMR spectroscopy offers another layer of confirmation. While 1H NMR can show the absence of signals at the sites of deuteration, 2H (Deuterium) NMR can directly detect the presence and location of the deuterium atoms. Advanced NMR techniques can also be used for position-specific isotope analysis, providing a detailed isotopic fingerprint of the molecule. acs.orgbohrium.comosti.gov
Table 2: Analytical Techniques for Isotopic Impurity Characterization
| Technique | Information Provided | Application to Impurity G-d3 |
|---|---|---|
| HPLC-UV | Separation and Quantification | Measures the concentration level of the impurity. |
| HRMS | Accurate Mass and Elemental Composition | Confirms the presence of deuterium by precise mass measurement. nih.gov |
| MS/MS | Structural Fragmentation | Helps locate the position of the deuterium label. |
| NMR (1H, 2H, 13C) | Detailed Molecular Structure and Isotope Location | Unambiguously confirms the structure and site of deuteration. acs.org |
Mechanistic Studies Utilizing Deuterium Labeling for Degradation Pathway Elucidation
The use of isotopically labeled compounds like this compound is a sophisticated strategy for elucidating complex reaction mechanisms. The deuterium atoms act as a tracer, allowing researchers to follow the fate of specific parts of the molecule during degradation. nih.govmdpi.com
By comparing the degradation products of Impurity G-d3 with those of the non-deuterated Impurity G, scientists can pinpoint which bonds are broken and which new bonds are formed. This is based on the kinetic isotope effect (KIE), where the heavier deuterium atom can alter the rate of reactions that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. mdpi.com
For example, if a degradation step involves the removal of a hydrogen atom from the deuterated position, the reaction will proceed more slowly for Impurity G-d3. Observing this slowdown provides strong evidence for the proposed mechanism. This approach is invaluable for distinguishing between competing degradation pathways and gaining a fundamental understanding of the chemical instability of Cefotaxime and its impurities.
Q & A
What analytical methods are recommended for quantifying Cefotaxime Sodium Impurity G-d3 in pharmaceutical formulations?
Basic Research Focus
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for quantifying impurities like G-d3. Key validation parameters include precision (relative standard deviation, RSD <1.5%), sensitivity (limit of detection, LOD = 0.036 μg·mL⁻¹; limit of quantification, LOQ = 0.12 μg·mL⁻¹), and linearity within 0.01–10 μg·mL⁻¹ . System repeatability is critical, with RSD ≤2.0% for peak areas . For method optimization, ensure mobile phase compatibility (e.g., pH-controlled buffers) to avoid degradation .
How do researchers differentiate between polymeric impurities and degradation products in Cefotaxime Sodium?
Basic Research Focus
High-performance size exclusion chromatography (HPSEC) with Sepax SRT SEC-150 columns separates polymers based on molecular weight, while liquid chromatography-mass spectrometry (LC-MS) identifies degradation products. For example, dimeric impurities (e.g., structural analogs of G-d3) are detected via MS fragmentation patterns . Cross-referencing pharmacopeial guidelines (e.g., British Pharmacopoeia) ensures alignment with regulatory thresholds for impurity levels .
How can conflicting impurity profiles from HPSEC and LC-MS be resolved in method validation?
Advanced Research Focus
Discrepancies arise due to differences in separation principles (size vs. polarity) and detection limits. Resolve conflicts by:
- Using orthogonal methods (e.g., HPSEC for polymer separation, LC-MS for structural identification).
- Performing forced degradation studies (e.g., heat, pH stress) to simulate impurity formation pathways.
- Validating with spiked samples containing known impurities to assess recovery rates .
What advanced techniques are used for structural elucidation of this compound?
Advanced Research Focus
Tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) are critical. MS/MS provides fragmentation patterns to infer functional groups, while ¹H/¹³C NMR confirms stereochemistry. For example, dimeric impurities (Fig. 2 in ) are identified via β-lactam ring cleavage patterns and cross-linking signatures . High-resolution MS (HRMS) with <5 ppm mass accuracy ensures precise molecular formula assignment .
What crystallization strategies minimize impurity carryover during Cefotaxime Sodium synthesis?
Advanced Research Focus
Spherical crystallization with ternary solvent systems (e.g., chloroform/water/acetone) reduces impurities like acetic acid residues and dimers. Key parameters:
- Phase diagram optimization to identify solvent ratios for agglomeration.
- Agitation speed (200–400 rpm) and temperature (5–10°C) control to enhance crystal flowability and purity.
- Post-crystallization solvent displacement (e.g., ethanol washing) to remove trapped impurities .
How are stability-indicating methods designed for this compound under varying storage conditions?
Advanced Research Focus
Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-DAD-MS monitor degradation. For pH-sensitive formulations (e.g., injectables), use dissolution media mimicking physiological conditions (pH 6.8–7.4). Quantify G-d3 formation kinetics using Arrhenius modeling to predict shelf-life .
What validation criteria ensure robustness in impurity quantification methods?
Basic Research Focus
Follow ICH Q2(R1) guidelines:
- Precision : Intra-day/inter-day RSD ≤2.0%.
- Accuracy : Spike recovery 98–102%.
- Linearity : R² ≥0.995 over the analytical range.
- Specificity : Baseline separation (resolution >1.5) between G-d3 and adjacent peaks .
How is impurity profiling performed in complex matrices like nanoparticle drug delivery systems?
Advanced Research Focus
For mesoporous silica (MCM-41)-loaded Cefotaxime Sodium, use dual-detection HPLC-DAD-MS:
- DAD quantifies released drug (λ = 254 nm).
- MS detects impurities leaching from the matrix.
- Matrix-matched calibration corrects for nanoparticle interference .
What regulatory thresholds apply to genotoxic impurities in Cefotaxime Sodium?
Basic Research Focus
Follow ICH Q3D guidelines for elemental impurities (e.g., Pd, Ni, Co ≤1–5 μg/day). For organic impurities like G-d3, apply a threshold of 0.1% w/w (or 1 mg/day) unless genotoxicity is confirmed, requiring lower limits (0.01%) .
How are degradation pathways of Cefotaxime Sodium mapped to identify impurity formation mechanisms?
Advanced Research Focus
Stress testing under oxidative (H₂O₂), thermal (80°C), and photolytic (UV light) conditions reveals pathways. LC-MS/MS identifies intermediates (e.g., hydrolyzed β-lactam rings) and quantifies G-d3 formation rates. Kinetic modeling (e.g., pseudo-first-order) predicts degradation under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
